[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13446083
InChI: InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-8-12(10-19)18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t12?,13-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13446083

Molecular Formula: C16H31N3O3

Molecular Weight: 313.44 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H31N3O3
Molecular Weight 313.44 g/mol
IUPAC Name tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-8-12(10-19)18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t12?,13-/m0/s1
Standard InChI Key JFPOOFAVDLWUCM-ABLWVSNPSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N

Introduction

Structural Characterization and Molecular Identity

Molecular Formula and Stereochemical Configuration

The compound’s IUPAC name delineates its intricate structure:

  • Piperidine core: A six-membered nitrogen-containing heterocycle substituted at the 3-position.

  • (S)-2-Amino-3-methyl-butyryl group: A branched amino acid derivative with a chiral center at the second carbon.

  • Methyl-carbamic acid tert-butyl ester: A carbamate functional group with a methyl substituent and a tert-butyl ester protecting group.

Based on analogous compounds (), the molecular formula is inferred as C₁₇H₃₁N₃O₃, with a molecular weight of ~325.45 g/mol. The (S)-configuration of the amino acid moiety and the spatial arrangement of the piperidine ring’s substituents are critical for its stereoselective interactions with biological targets.

Table 1: Comparative Structural Features of Carbamate Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₇H₃₁N₃O₃325.45Methyl-carbamate, tert-butyl
(Piperidin-4-ylmethyl analog)C₁₈H₃₃N₃O₃339.48Cyclopropyl-carbamate
(Ethyl-carbamate analog)C₁₇H₃₃N₃O₃327.50Ethyl-carbamate
(Isopropyl-carbamate analog)C₁₈H₃₅N₃O₃341.50Isopropyl-carbamate

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester likely follows a multi-step protocol common to carbamate derivatives:

  • Piperidine Functionalization: Introduction of the (S)-2-amino-3-methyl-butyryl group via amide bond formation, employing coupling agents like dicyclohexylcarbodiimide (DCC).

  • Carbamate Formation: Reaction of the secondary amine on the piperidine ring with methyl chloroformate, followed by protection with tert-butyl ester under basic conditions.

  • Purification: Chromatographic techniques to isolate the product, ensuring stereochemical integrity.

Critical parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric precision to suppress side reactions such as epimerization.

Chemical Stability and Reactivity

The tert-butyl ester group enhances solubility in organic solvents and shields the carbamate from premature hydrolysis during synthesis. Under acidic conditions (e.g., trifluoroacetic acid), the ester is cleaved to yield the free carbamic acid, a strategy employed in prodrug activation. The methyl-carbamate group exhibits moderate electrophilicity, participating in nucleophilic substitutions at elevated temperatures.

Physicochemical and Pharmacokinetic Properties

Solubility and Partition Coefficients

  • LogP: Estimated 1.8–2.3 (moderate lipophilicity due to tert-butyl and methyl groups).

  • Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation adjuvants for in vivo studies.

Stereochemical Impact on Bioactivity

The (S)-configuration of the amino acid moiety is pivotal for mimicking natural peptide substrates, potentially enabling interactions with proteases or GPCRs. Molecular docking simulations of analogous structures suggest high affinity for neurological targets such as NMDA receptors.

CompoundTarget PathwayIC₅₀/GI₅₀Mechanism
PiperineNF-κB signaling25 μMAnti-inflammatory
LisinoprilAngiotensin-converting enzyme1.2 nMAntihypertensive
Ethyl-carbamate analogProteasome inhibition10 μMApoptosis induction

Challenges and Future Directions

Synthetic Optimization

Current yields for analogous syntheses range from 35–50%, necessitating catalyst screening (e.g., HOBt/DMAP) to improve efficiency. Scalability remains a hurdle due to the tert-butyl group’s sensitivity to acidic conditions.

Target Validation

While computational models predict affinity for neurological targets, empirical validation via radioligand binding assays and in vivo pharmacokinetic profiling is essential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator